5-(o-Tolyl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-(o-Tolyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic aromatic compounds containing one nitrogen atom. The presence of the o-tolyl group (a benzene ring substituted with a methyl group at the ortho position) imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(o-Tolyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-(o-Tolyl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(m-Tolyl)-3,4-dihydro-2H-pyrrole
- 5-(p-Tolyl)-3,4-dihydro-2H-pyrrole
- 5-Phenyl-3,4-dihydro-2H-pyrrole
Uniqueness
The presence of the o-tolyl group in 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole distinguishes it from its meta and para isomers, as well as from other phenyl-substituted pyrroles. This unique substitution pattern can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H13N |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
5-(2-methylphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C11H13N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
LUAKRUZAKPPSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NCCC2 |
Origin of Product |
United States |
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